Cas no 110268-35-4 (2-Propenoic acid,2-methyl-,(1aR,3S,8S,8aR,11aS,11bR)-1a,2,3,7,8,8a,9,10,11a,11b-decahydro-1a-methyl-9-methylene-5,10-dioxo-5H-3,6-methanofuro[2,3-f]oxireno[d]oxacycloundecin-8-ylester)

2-Propenoic acid,2-methyl-,(1aR,3S,8S,8aR,11aS,11bR)-1a,2,3,7,8,8a,9,10,11a,11b-decahydro-1a-methyl-9-methylene-5,10-dioxo-5H-3,6-methanofuro[2,3-f]oxireno[d]oxacycloundecin-8-ylester structure
110268-35-4 structure
Produktname:2-Propenoic acid,2-methyl-,(1aR,3S,8S,8aR,11aS,11bR)-1a,2,3,7,8,8a,9,10,11a,11b-decahydro-1a-methyl-9-methylene-5,10-dioxo-5H-3,6-methanofuro[2,3-f]oxireno[d]oxacycloundecin-8-ylester
CAS-Nr.:110268-35-4
MF:C19H20O7
MW:360.358631608474
CID:198705

2-Propenoic acid,2-methyl-,(1aR,3S,8S,8aR,11aS,11bR)-1a,2,3,7,8,8a,9,10,11a,11b-decahydro-1a-methyl-9-methylene-5,10-dioxo-5H-3,6-methanofuro[2,3-f]oxireno[d]oxacycloundecin-8-ylester Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2-Propenoic acid,2-methyl-,(1aR,3S,8S,8aR,11aS,11bR)-1a,2,3,7,8,8a,9,10,11a,11b-decahydro-1a-methyl-9-methylene-5,10-dioxo-5H-3,6-methanofuro[2,3-f]oxireno[d]oxacycloundecin-8-ylester
    • 2-Propenoic acid,2-methyl-,(1aR,3S,8S,8aR,11aS,11bR)-1a,2,3,7,8,8a,9,10,11a,11b-decahydro-1a-methyl-9-methylene-5,10-dioxo-5H
    • 2-Propenoic acid, 2-methyl-, 1a,2,3,7,8,8a,9,10,11a,11b-decahydro-1a-methyl-9-methylene-5,10-dioxo-5H-3,6-methenofuro[2,3-f]oxireno[d]oxacycloundecin-8-ylester, [1aR-(1aR*,3S*,8S*,8aR*,11aS*,11bR*)]-
    • 2-Propenoicacid, 2-methyl-,(1aR,3S,8S,8aR,11aS,11bR)-1a,2,3,7,8,8a,9,10,11a,11b-decahydro-1a-methyl-9-methylene-5,10-dioxo-5H-3,6-methenofuro[2,3-f]oxireno[d]oxacycloundecin-8-ylester (9CI)
    • 5H-3,6-Methenofuro[2,3-f]oxireno[d]oxacyclounde
    • Isoelephantopin
    • Elephantopin
    • Inchi: 1S/C19H20O7/c1-8(2)16(20)24-12-6-10-5-11(23-18(10)22)7-19(4)15(26-19)14-13(12)9(3)17(21)25-14/h5,11-15H,1,3,6-7H2,2,4H3/t11-,12+,13-,14+,15-,19-/m1/s1
    • InChI-Schlüssel: WIQOUTANBFOBPB-AEKDSCCUSA-N
    • Lächelt: C[C@@]12C[C@]3([H])OC(=O)C(C[C@H](OC(=O)C(=C)C)[C@@]4([H])C(=C)C(=O)O[C@]4([H])[C@H]1O2)=C3

Berechnete Eigenschaften

  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 7
  • Schwere Atomanzahl: 26
  • XLogP3: 1.233
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